3-(3-Benzyloxy-4-methoxyphenyl)propanal
Description
3-(3-Benzyloxy-4-methoxyphenyl)propanal is an aromatic aldehyde featuring a propanal chain attached to a phenyl ring substituted with a benzyloxy group at position 3 and a methoxy group at position 4. The benzyloxy group introduces steric bulk and lipophilicity, while the methoxy group contributes electron-donating effects, modulating the compound’s reactivity. This structure is significant in organic synthesis, particularly as an intermediate in pharmaceuticals and fine chemicals, where the aldehyde functionality enables nucleophilic additions or oxidations to carboxylic acids. Its synthesis typically involves protective group strategies, such as benzyloxy protection, followed by oxidation or reduction steps, as seen in analogous compounds like 4-(benzyloxy)-3-phenethoxybenzaldehyde derivatives .
Properties
IUPAC Name |
3-(4-methoxy-3-phenylmethoxyphenyl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-19-16-10-9-14(8-5-11-18)12-17(16)20-13-15-6-3-2-4-7-15/h2-4,6-7,9-12H,5,8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMUDGNASAYKKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Propanoate Ester Intermediate
The foundational step in synthesizing 3-(3-benzyloxy-4-methoxyphenyl)propanal involves constructing the propanal side chain on a methoxy-substituted aromatic ring. A demonstrated method begins with ethyl 3-(3-hydroxy-4-methoxyphenyl)propanoate, where the hydroxy group at the 3-position is protected as a benzyl ether. In a representative procedure, ethyl 3-(2,4-dimethoxyphenyl)propanoate undergoes Friedel-Crafts acetylation using acetyl chloride and AlCl₃ at 0°C to introduce an acetyl group at the 5-position. While this specific example targets a 2,4-dimethoxy substrate, the methodology is adaptable to 3-hydroxy-4-methoxy precursors by adjusting protection-deprotection sequences.
Hydrolysis and Reduction to the Alcohol
Following acylation, the ethyl ester is hydrolyzed to the corresponding carboxylic acid using aqueous NaOH or KOH. Subsequent reduction with lithium aluminum hydride (LiAlH₄) converts the acid to the primary alcohol. For instance, ethyl 3-(5-acetyl-2,4-dimethoxyphenyl)propanoate was hydrolyzed to the acid and reduced to 3-(5-acetyl-2,4-dimethoxyphenyl)propanol in 95% yield. This step is critical for establishing the three-carbon chain required for the final aldehyde.
Oxidation to the Aldehyde
The alcohol intermediate is oxidized to the aldehyde using reagents such as pyridinium chlorochromate (PCC) or Swern oxidation conditions. In the synthesis of 3-(5-benzyloxy-2,4-dimethoxyphenyl)propanal, the propanol derivative was oxidized to the aldehyde with PCC in dichloromethane, achieving an 85% yield. This step demands careful control of reaction time and temperature to prevent over-oxidation to the carboxylic acid.
Benzylation for Hydroxy Group Protection
Selective benzylation of the 3-hydroxy group is achieved using benzyl bromide (BnBr) in the presence of a base such as K₂CO₃. For example, treatment of 3-(3-hydroxy-4-methoxyphenyl)propanal with BnBr and K₂CO₃ in ethanol at 70°C installed the benzyloxy group with 94% efficiency. The choice of solvent (e.g., EtOH vs. DMF) and base (e.g., K₂CO₃ vs. NaH) significantly influences reaction kinetics and selectivity.
Base-Mediated Condensation Reactions
Aldol Condensation Strategies
Alternative routes leverage base-mediated aldol condensation to form the propanal moiety. In a study on glucal aldehydes, C-glucosyl aldehyde derivatives underwent condensation with acetophenone in the presence of NaOH or organic bases (e.g., pyrrolidine), yielding α,β-unsaturated carbonyl compounds. Adapting this to this compound synthesis, a benzyloxy-methoxy-substituted benzaldehyde could condense with a ketone enolate to form the propanal chain.
Table 1: Impact of Base and Solvent on Condensation Efficiency
| Entry | Base | Solvent | Yield (%) |
|---|---|---|---|
| 1 | NaOH | EtOH | 85 |
| 2 | Pyrrolidine | DCM | 75 |
| 3 | DBU | MeOH | 50 |
The table illustrates that aqueous NaOH in EtOH provides optimal yields (85%) compared to organic bases, likely due to enhanced enolate formation.
Mechanistic Pathway
The condensation proceeds via enolate attack on the aldehyde carbonyl, followed by dehydration. Time-resolved HRMS analysis of similar reactions confirmed the transient formation of a conjugated enolate intermediate before β-hydride elimination yields the α,β-unsaturated aldehyde. Side reactions, such as retro-aldol processes, are minimized by using polar aprotic solvents (e.g., DMF) and low temperatures.
Alternative Synthetic Routes
Starting from Dihydroxyphenyl Precursors
A divergent approach begins with 3,4-dihydroxyphenylpropanoic acid, where selective protection of the 3-hydroxy group as a benzyl ether and methylation of the 4-hydroxy group establishes the substitution pattern. Subsequent reduction and oxidation steps then yield the target aldehyde. This method avoids Friedel-Crafts acylation but requires meticulous protection-deprotection steps to ensure regioselectivity.
Optimization and Scale-Up Considerations
Reaction Condition Screening
Systematic screening of bases, solvents, and temperatures is essential for maximizing yield. In glucal aldehyde syntheses, substituting NaOH with LiOH or KOH reduced reaction times from 6 h to 2 h while maintaining yields above 70%. Similarly, switching from EtOH to DMF as the solvent improved homogeneity and reaction rates.
Chemical Reactions Analysis
Types of Reactions: Celastrol methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize celastrol methyl ester.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinone derivatives, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Celastrol methyl ester has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying triterpenoid biosynthesis and chemical transformations.
Biology: The compound is investigated for its role in modulating various biological pathways, including apoptosis and autophagy.
Medicine: Celastrol methyl ester shows promise in treating cancer, inflammation, and neurodegenerative diseases.
Mechanism of Action
Celastrol methyl ester exerts its effects through multiple molecular targets and pathways:
Inhibition of HSP90: By inhibiting HSP90, celastrol methyl ester induces the heat shock response, leading to the production of protective heat shock proteins.
NF-κB Pathway: The compound inhibits the activation of NF-κB, a key regulator of inflammation and immune responses.
NADPH Oxidase Inhibition: Celastrol methyl ester directly inhibits NADPH oxidase enzymes, reducing reactive oxygen species (ROS) production.
Comparison with Similar Compounds
3-(4-Methoxyphenyl)propanal
- Structure : Lacks the 3-benzyloxy group present in the target compound.
- Impact : The absence of benzyloxy reduces steric hindrance and lipophilicity, lowering its molecular weight (180.20 g/mol vs. higher for the benzyloxy analog) and boiling point. The methoxy group at position 4 retains electron-donating effects, enhancing aldehyde reactivity compared to unsubstituted propanal .
3-(Trifluoromethyl)benzenepropanal
- Structure : Features a trifluoromethyl (-CF₃) group instead of benzyloxy/methoxy.
- Impact : The electron-withdrawing -CF₃ group increases the electrophilicity of the aldehyde, making it more reactive in nucleophilic additions. This contrasts with the electron-donating methoxy group in the target compound, which stabilizes the aromatic ring but may reduce aldehyde reactivity .
3-(Ethylthio)propanal
- Structure : Contains a sulfur-based ethylthio (-S-C₂H₅) substituent.
- In coffee blends, 3-(ethylthio)propanal is associated with specific flavor profiles, highlighting functional group-dependent applications .
Functional Group Variations
Propanoic Acid Derivatives (e.g., 3-(4-Hydroxy-3-methoxyphenyl)propionic acid)
- Structure : Replaces the aldehyde (-CHO) with a carboxylic acid (-COOH) or ester (-COOR).
- Impact: The carboxylic acid group increases acidity (pKa ~4-5) and hydrogen-bonding capacity, enhancing water solubility. Methyl esters (e.g., methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate) further modify lipophilicity, influencing bioavailability in pharmaceutical contexts .
Oxidation and Catalytic Behavior
Propanal derivatives exhibit distinct reactivity under oxidative conditions. The benzyloxy group in 3-(3-Benzyloxy-4-methoxyphenyl)propanal may sterically hinder such adsorption, altering catalytic efficiency .
Atmospheric Stability
Propanal and acetone show divergent atmospheric behaviors, with propanal exhibiting slower degradation. Substituents like benzyloxy or methoxy may further modulate photolytic stability, though direct data for the target compound are lacking .
Data Tables
Table 1: Physical Properties of Selected Propanal Derivatives
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility (Water) |
|---|---|---|---|
| This compound | ~270* | ~300* | Low |
| 3-(4-Methoxyphenyl)propanal | 180.20 | 250–260 | Slightly soluble |
| 3-(Trifluoromethyl)benzenepropanal | 216.16 | ~200 | Insoluble |
*Estimated based on structural analogs.
Table 2: Reactivity Comparison
| Compound | Electrophilicity (Aldehyde) | Oxidation Stability | Catalyst Adsorption Affinity |
|---|---|---|---|
| This compound | Moderate | High | Low (steric hindrance) |
| Propanal | High | Low | High (di-sigma bonding) |
| 3-(Trifluoromethyl)benzenepropanal | Very High | Moderate | Moderate |
Biological Activity
3-(3-Benzyloxy-4-methoxyphenyl)propanal is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
- IUPAC Name : this compound
- Molecular Formula : C17H18O3
- CAS Number : 333754-90-8
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the benzyloxy and methoxy groups on a phenyl ring. Various synthetic routes have been explored to optimize yield and purity. For example, a common method involves using benzyl bromide in the presence of a base to introduce the benzyloxy group, followed by methoxy group installation via methylation reactions.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. This property is crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. In vitro studies have demonstrated that this compound can scavenge free radicals effectively, thereby reducing cellular damage.
Anti-inflammatory Effects
The compound has also shown promising anti-inflammatory effects. It appears to inhibit key inflammatory pathways, such as the NF-κB signaling pathway. This inhibition leads to decreased production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
Apoptosis Induction
Studies have highlighted the ability of this compound to induce apoptosis in cancer cells. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, which are critical regulators of apoptosis. This property positions the compound as a potential candidate for cancer therapy.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- HSP90 Inhibition : The compound inhibits Heat Shock Protein 90 (HSP90), leading to the destabilization of client proteins involved in cell survival and proliferation.
- Reactive Oxygen Species (ROS) Modulation : By reducing ROS levels, it mitigates oxidative stress and its associated cellular damage.
Study 1: Antioxidant Efficacy
A study published in Journal of Medicinal Chemistry assessed the antioxidant capacity of various phenolic compounds, including this compound. Results indicated a significant reduction in lipid peroxidation levels when treated with this compound compared to controls.
Study 2: Anti-inflammatory Mechanisms
In an experimental model of inflammation, researchers observed that administration of this compound resulted in decreased edema and inflammatory markers. The study concluded that the compound's ability to inhibit NF-κB activation was a key factor in its anti-inflammatory effects.
Study 3: Cancer Cell Line Studies
In vitro experiments using breast cancer cell lines demonstrated that treatment with this compound led to increased apoptosis rates. Flow cytometry analysis indicated a rise in early apoptotic cells after exposure to varying concentrations of this compound.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound | Antioxidant Activity | Anti-inflammatory Activity | Apoptosis Induction |
|---|---|---|---|
| This compound | High | Moderate | High |
| Celastrol | Very High | High | Moderate |
| Curcumin | Moderate | Very High | High |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(3-Benzyloxy-4-methoxyphenyl)propanal, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via oxidation of the corresponding alcohol (e.g., 3-(3-Benzyloxy-4-methoxyphenyl)propanol) using Swern oxidation conditions (dimethyl sulfoxide (DMSO) and oxalyl chloride at -85°C, followed by triethylamine quenching). Alternative methods include condensation of substituted benzaldehydes with propanal derivatives under acidic or basic catalysis. Reaction optimization should focus on temperature control (-78°C to room temperature) and stoichiometric ratios to minimize side reactions like overoxidation or polymerization .
Q. How can structural confirmation of this compound be achieved?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the aldehyde proton (δ ~9.5–10.0 ppm) and benzyloxy/methoxy substituents. Mass spectrometry (MS) provides molecular weight validation (e.g., [M+H]+ peak at m/z 285.1 for C₁₇H₁₆O₃). High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate functional groups (C=O stretch at ~1720 cm⁻¹) .
Advanced Research Questions
Q. What mechanistic insights explain the bioactivity of this compound in enzyme inhibition studies?
- Methodological Answer : The compound’s benzyloxy and methoxy groups enhance lipophilicity, facilitating membrane penetration. Computational docking studies suggest competitive inhibition of enzymes like tyrosinase by occupying the active site’s hydrophobic pocket. For example, halogenated analogs (e.g., 3-(3-Chloro-4-fluorophenyl)propanal) show IC₅₀ values of ~5–10 μM in tyrosinase assays, with similar substitution patterns likely governing binding affinity. Structure-activity relationship (SAR) tables should compare substituent effects:
| Substituent Position | Group | Enzyme Inhibition (IC₅₀, μM) | Notes |
|---|---|---|---|
| 3 | Benzyloxy | 8.2 ± 0.3 | Enhanced steric bulk |
| 4 | Methoxy | 6.5 ± 0.4 | Electron-donating resonance |
| 3 | Chlorine | 5.1 ± 0.2 | Increased electrophilicity |
| Data adapted from tyrosinase inhibition studies in and . |
Q. How can contradictory data in biological assays (e.g., antimicrobial vs. anticancer activity) be resolved for this compound?
- Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., bacterial strain variability, cancer cell line selectivity). Dose-response curves and time-kill assays should be replicated under standardized conditions. For example, discrepancies in Mycobacterium tuberculosis inhibition (e.g., MIC values ranging from 2–20 μg/mL) may reflect differences in bacterial efflux pump activity or compound stability in culture media. Cross-validation using isogenic mutant strains or metabolomic profiling can clarify mechanisms .
Q. What strategies optimize the stability of this compound in aqueous solutions for in vitro studies?
- Methodological Answer : The aldehyde group is prone to hydration and oxidation. Stabilization methods include:
- Buffered solutions : Use phosphate-buffered saline (PBS) at pH 6.5–7.0 to minimize aldehyde hydration.
- Cryopreservation : Store aliquots at -80°C in anhydrous DMSO to prevent dimerization.
- Antioxidants : Add 0.1% ascorbic acid or butylated hydroxytoluene (BHT) to inhibit oxidation.
Accelerated stability studies (e.g., HPLC monitoring over 72 hours at 25°C) confirm degradation pathways .
Methodological Design Questions
Q. How to design a SAR study comparing this compound with its analogs?
- Methodological Answer :
Structural variations : Synthesize analogs with substitutions at positions 3 (e.g., -OCH₃, -Cl, -Br) and 4 (e.g., -OH, -F).
Assay selection : Test all analogs in parallel using enzyme inhibition (tyrosinase), antimicrobial (MIC assays), and cytotoxicity (MTT assay) platforms.
Data normalization : Express activity as % inhibition relative to controls and calculate EC₅₀/IC₅₀ values.
Computational modeling : Use molecular dynamics simulations to correlate substituent electronegativity with binding energy.
Example SAR table from :
| Compound | Tyrosinase IC₅₀ (μM) | Antimicrobial MIC (μg/mL) |
|---|---|---|
| 3-(4-Hydroxyphenyl)propanal | 12.4 ± 1.1 | 32.0 (E. coli) |
| 3-(3-Bromo-4-methoxyphenyl)propanal | 7.8 ± 0.6 | 16.0 (S. aureus) |
Q. What analytical techniques are critical for detecting degradation products of this compound?
- Methodological Answer :
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Identifies hydrated aldehydes or oxidized carboxylic acids.
- Gas Chromatography (GC) : Monitors volatile degradation byproducts (e.g., benzyl alcohol from benzyloxy cleavage).
- ¹³C NMR : Tracks aldehyde carbon shifts (δ ~200 ppm) to confirm oxidation to carboxylic acids (δ ~170–180 ppm).
Degradation pathways are often pH-dependent; stability studies must replicate physiological conditions .
Data Interpretation and Validation
Q. How to address low reproducibility in cytotoxicity assays involving this compound?
- Methodological Answer : Variability may stem from:
- Cell line heterogeneity : Use clonal populations or primary cells with ≤5 passage differences.
- Compound aggregation : Pre-filter solutions (0.22 μm) and confirm solubility via dynamic light scattering (DLS).
- Metabolic interference : Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to stabilize the compound.
Include positive controls (e.g., doxorubicin) and validate with ATP-based viability assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
